1-O-tert-butyl 2-O-methyl (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-O-tert-butyl 2-O-methyl (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a fluorophenyl group and a tert-butyl ester, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-O-tert-butyl 2-O-methyl (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions using fluorophenyl derivatives.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-O-tert-butyl 2-O-methyl (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-O-tert-butyl 2-O-methyl (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-O-tert-butyl 2-O-methyl (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-1,2-dicarboxylate include other pyrrolidine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity or industrial applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28FNO5 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C24H28FNO5/c1-24(2,3)31-23(28)26-20(13-14-21(26)22(27)29-4)16-9-11-18(12-10-16)30-15-17-7-5-6-8-19(17)25/h5-12,20-21H,13-15H2,1-4H3/t20-,21+/m1/s1 |
InChI Key |
BQGSLQMYRQAHCL-RTWAWAEBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)OC)C2=CC=C(C=C2)OCC3=CC=CC=C3F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=C(C=C2)OCC3=CC=CC=C3F |
Origin of Product |
United States |
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